molecular formula C24H23N5O3 B12143807 {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide

{2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide

Cat. No.: B12143807
M. Wt: 429.5 g/mol
InChI Key: WXBPNZLZBJRVQP-UHFFFAOYSA-N
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Description

This compound belongs to the pyridino-pyrimidine class, characterized by a fused tricyclic core with a 1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-5-one scaffold. Key structural features include:

  • 4-Methoxyphenylmethyl substitution at position 1: Modulates lipophilicity and aromatic interactions.
  • 10-Methyl group: Steric effects may influence conformational stability.

The compound’s molecular formula is C₂₅H₂₄N₆O₃, with a molecular weight of 456.51 g/mol. Its structural complexity suggests applications in medicinal chemistry, particularly targeting enzymes or receptors sensitive to polycyclic heteroaromatic systems .

Properties

Molecular Formula

C24H23N5O3

Molecular Weight

429.5 g/mol

IUPAC Name

6-imino-7-[(4-methoxyphenyl)methyl]-11-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C24H23N5O3/c1-4-11-26-23(30)18-13-19-22(27-21-15(2)6-5-12-28(21)24(19)31)29(20(18)25)14-16-7-9-17(32-3)10-8-16/h4-10,12-13,25H,1,11,14H2,2-3H3,(H,26,30)

InChI Key

WXBPNZLZBJRVQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)OC)C(=O)NCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Schiff bases reduction route . The reaction conditions often require specific catalysts such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: NaBH4, LiAlH4

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

The compound {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of {2-imino-1-[(4-methoxyphenyl)methyl]-10-methyl-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1,2-a]pyrimidin-3-yl)}-N-prop-2-enylcarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

The following table summarizes structural analogs and their key differences:

Compound Name Substituent Variations Molecular Formula Molecular Weight (g/mol) Key Structural Notes
Target Compound 1-(4-Methoxybenzyl), 3-allylcarboxamide, 10-methyl C₂₅H₂₄N₆O₃ 456.51 Allyl group introduces potential Michael acceptor reactivity
N-(2-Furylmethyl)-2-imino-1-[2-(4-methoxyphenyl)ethyl]-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2′,3′-d]pyrimidine-3-carboxamide () 1-[2-(4-Methoxyphenyl)ethyl], 3-(furan-2-ylmethyl)carboxamide C₂₈H₂₈N₆O₄ 536.57 Furan moiety increases hydrophilicity; extended phenyl-ethyl chain enhances steric bulk
2-Imino-N-(4-Methoxybenzyl)-10-Methyl-5-Oxo-1-Pentyl-1,5-Dihydro-2H-Dipyrido[1,2-a:2,3-d]Pyrimidine-3-Carboxamide () 1-Pentyl, 3-(4-methoxybenzyl)carboxamide C₂₉H₃₂N₆O₃ 528.61 Pentyl chain increases lipophilicity; reduced electrophilicity compared to allyl
N-(4-Isopropylphenyl)-1-(3-Methoxypropyl)-4-Oxo-1,4-Dihydropyrido[1,2-a]Pyrrolo[2,3-d]Pyrimidine-2-Carboxamide () Pyrrolo-pyrimidine core, 3-methoxypropyl, 4-isopropylphenyl C₂₄H₂₆N₄O₃ 418.50 Pyrrolo-pyrimidine core alters π-π stacking; isopropylphenyl enhances hydrophobic interactions
1-[2-(3,4-Dimethoxyphenyl)Ethyl]-N-(2-Furylmethyl)-2-Imino-5-Oxo-1,5-Dihydro-2H-Dipyrido[1,2-a:2,3-d]Pyrimidine-3-Carboxamide () 1-[2-(3,4-Dimethoxyphenyl)ethyl], 3-(furan-2-ylmethyl)carboxamide C₂₉H₂₈N₆O₅ 564.58 3,4-Dimethoxy groups improve solubility; furan vs. allyl alters electronic properties
2-Imino-1-(4-Methoxybenzyl)-10-Methyl-5-Oxo-N-(Tetrahydro-2-Furanylmethyl)-1,5-Dihydro-2H-Dipyrido[1,2-a:2,3-d]Pyrimidine-3-Carboxamide () 3-(Tetrahydrofuran-2-ylmethyl)carboxamide C₂₆H₂₈N₆O₄ 500.55 Tetrahydrofuran substitution balances lipophilicity and hydrogen-bonding capacity

Key Structural and Functional Insights

Substituent Effects on Bioactivity

  • Allyl Group (Target Compound) : The α,β-unsaturated carbonyl system may act as a Michael acceptor, enabling covalent binding to nucleophilic residues (e.g., cysteine thiols) in target proteins. This feature is absent in analogs with saturated alkyl (e.g., pentyl in ) or aromatic (e.g., furylmethyl in ) substituents .
  • Methoxy Positioning: The 4-methoxy group in the target compound vs.
  • Core Modifications: The pyrrolo-pyrimidine core in introduces an additional nitrogen, altering charge distribution and hydrogen-bonding patterns compared to the pyridino-pyrimidine core .

Physicochemical Properties

  • Lipophilicity : The pentyl chain in increases logP (~3.5 predicted) vs. the target compound’s allyl group (logP ~2.8). Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility .

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